3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid
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Overview
Description
3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C16H15NO4 This compound is characterized by the presence of a methoxybenzoyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-methylbenzoic acid in the presence of a coupling agent. One common method includes the use of aniline as a starting material, which reacts with 3-nitro-4-X-benzoic acid under specific reaction conditions to form 3-nitro-4-X-benzanilide. This intermediate is then subjected to reduction and further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chloromethylation, hydrolysis, oxidation, amidation, and reduction. These steps are carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, which are essential in the synthesis of this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful completion of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted products .
Scientific Research Applications
3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxybenzoyl)amino]-3-methylbenzoic acid
- 4-[(5-fluoro-2-methoxybenzoyl)amino]methylbenzoic acid
- 3-amino-4-methoxybenzoic acid
Uniqueness
3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-13(16(19)20)4-3-5-14(10)17-15(18)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCAYNSONSRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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